1,2-Bis(3,4-dimethoxyphenyl)ethanone
Overview
Description
“1,2-Bis(3,4-dimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C18H20O5 . It is also known by other names such as “Ethanone, 1-(3,4-dimethoxyphenyl)-” and "3,4-Dimethoxyacetophenone" .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(3,4-dimethoxyphenyl)ethanone” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“1,2-Bis(3,4-dimethoxyphenyl)ethanone” has a molecular weight of 180.2005 . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Utility in Heterocyclic Construction : A study by Thomas et al. (2004) describes the stereoselective construction of a novel bisindoline, which includes a derivative of 1,2-bis(3,4-dimethoxyphenyl)ethanone, indicating its utility in complex organic synthesis and heterocyclic compound formation (Thomas et al., 2004).
Kinetic Study of Base-Promoted Elimination Reactions : Fontana et al. (1998) conducted a study on the base-promoted elimination reactions of derivatives of 1,2-bis(dimethoxyphenyl)ethanes, providing insights into their chemical reactivity and kinetics (Fontana et al., 1998).
Photochemical Study in Lignin Model Dimer : Castellan et al. (1990) investigated the photochemical reactivity of 1,2-bis(3,4-dimethoxyphenyl)ethanone in different states, contributing to our understanding of its behavior under light exposure, especially relevant in material science (Castellan et al., 1990).
Molecular Structure and Analysis
Structural and Vibrational Investigations : Şengul et al. (2008) conducted a detailed study on the molecular and crystal structures of 1,2-bis(3,4-dimethoxyphenyl)ethanone, using techniques like X-ray diffraction and spectroscopy. This research is crucial for understanding the compound's structural properties (Şengul et al., 2008).
Crystal Engineering Studies : Arora and Pedireddi (2003) explored the crystal engineering of supramolecular assemblies involving 1,2-bis(3,4-dimethoxyphenyl)ethanone, highlighting its potential in designing novel crystal structures (Arora & Pedireddi, 2003).
Biological and Medicinal Applications
Cyclooxygenase Inhibitor Research : Ottanà et al. (2002) investigated derivatives of 1,2-bis(3,4-dimethoxyphenyl)ethanone as potential cyclooxygenase inhibitors, indicating its relevance in medicinal chemistry and drug design (Ottanà et al., 2002).
Carbonic Anhydrase Isoenzymes Inhibitory Effects : Artunç et al. (2016) synthesized derivatives of 1,2-bis(3,4-dimethoxyphenyl)ethanone and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential pharmacological applications (Artunç et al., 2016).
Antimicrobial Activity Research : Wanjari (2020) explored the synthesis and antimicrobial activity of a derivative of 1,2-bis(3,4-dimethoxyphenyl)ethanone, demonstrating its potential in the development of new antimicrobial agents (Wanjari, 2020).
Other Applications
Photoreduction Studies : Mallesha et al. (2002) studied the photoreduction of benzophenone analogues, including 1,2-bis(3,4-dimethoxyphenyl)ethanone, providing insights into its behavior in photochemical reactions (Mallesha et al., 2002).
Synthesis of Silicon-Containing Macrocyclic Peroxides : Arzumanyan et al. (2014) reported on the synthesis of silicon-containing macrocyclic peroxides using 1,2-bis(dimethoxyphenyl)ethane derivatives, showing its utility in creating novel organometallic compounds (Arzumanyan et al., 2014).
Safety And Hazards
According to the safety data sheet, “1,2-Bis(3,4-dimethoxyphenyl)ethanone” is harmful if swallowed and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
1,2-bis(3,4-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOFMJSGASGBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964197 | |
Record name | 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3,4-dimethoxyphenyl)ethanone | |
CAS RN |
4927-55-3 | |
Record name | NSC26690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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